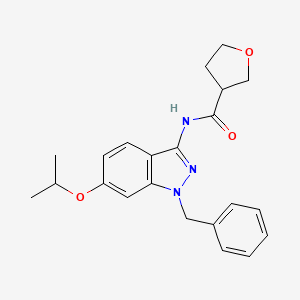

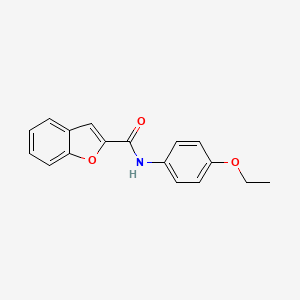

N-(1-benzyl-6-isopropoxy-1H-indazol-3-yl)tetrahydrofuran-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1-benzyl-6-isopropoxy-1H-indazol-3-yl)tetrahydrofuran-3-carboxamide is a compound that belongs to the class of organic compounds known for their relevance in pharmaceutical research. Although specific information on this compound is limited, the synthesis and study of related indazole carboxamides have been documented. These compounds are of interest due to their potential biological activities and utility in drug development.

Synthesis Analysis

The synthesis of related 1-arylindazole-3-carboxamides involves efficient and convergent strategies, utilizing reactions such as the Buchwald–Hartwig intramolecular cyclization. An example includes the synthesis of pharmaceutically relevant compounds through strategic reactions starting from isocyanides and 2-iodo-N-arylbenzohydrazonoyl chlorides, followed by chemoselective cyclization, yielding products in good to excellent yields (Giustiniano et al., 2016).

Molecular Structure Analysis

Indazole derivatives' molecular structure is characterized by the presence of a nitrogen-containing heterocycle, which plays a crucial role in their biological activity. The crystal structure of related compounds, such as 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide, has been determined, showcasing the typical features of these molecules, such as monoclinic systems and space groups (Lu et al., 2017).

Mecanismo De Acción

While the specific mechanism of action for “N-(1-benzyl-6-isopropoxy-1H-indazol-3-yl)tetrahydrofuran-3-carboxamide” is not mentioned in the available data, indazole derivatives are known to have a wide variety of biological activities. They can act as kinase inhibitors and have been found to have anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .

Direcciones Futuras

Indazole derivatives are drawing more and more attention in medicinal chemistry as kinase inhibitors . They are key intermediates to access a variety of polyfunctionalized 3-substituted indazoles . Therefore, the exploration of the medicinal properties of indazole derivatives, including “N-(1-benzyl-6-isopropoxy-1H-indazol-3-yl)tetrahydrofuran-3-carboxamide”, could be a promising direction for future research .

Propiedades

IUPAC Name |

N-(1-benzyl-6-propan-2-yloxyindazol-3-yl)oxolane-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O3/c1-15(2)28-18-8-9-19-20(12-18)25(13-16-6-4-3-5-7-16)24-21(19)23-22(26)17-10-11-27-14-17/h3-9,12,15,17H,10-11,13-14H2,1-2H3,(H,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAGUPHOJJGKLAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC2=C(C=C1)C(=NN2CC3=CC=CC=C3)NC(=O)C4CCOC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-benzyl-6-isopropoxy-1H-indazol-3-yl)tetrahydrofuran-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(4-methoxy-3-nitrobenzylidene)hydrazino]-3-oxo-N-(3-pyridinylmethyl)propanamide](/img/structure/B5561029.png)

![1-(4-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)ethanone](/img/structure/B5561066.png)

![4-[(2-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]piperidin-3-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5561079.png)

![8-[2-(benzyloxy)benzoyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5561087.png)

![{4-[3-(2-oxo-2-piperidin-1-ylethoxy)benzoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5561091.png)

![6-{[4-(3,5-difluorobenzyl)piperazin-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5561099.png)

![N-{(3S*,4R*)-4-(4-methoxyphenyl)-1-[(2-methyl-1,3-thiazol-4-yl)acetyl]-3-pyrrolidinyl}acetamide](/img/structure/B5561108.png)

![3-[(2-methyl-1,3-oxazol-4-yl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5561114.png)